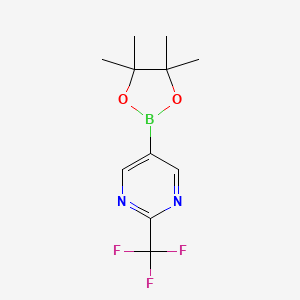
1-chloro-5,7-difluoroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-5,7-difluoroisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids. Fluorinated isoquinolines, such as this compound, have attracted significant attention due to their unique characteristics, including biological activities and light-emitting properties .
Vorbereitungsmethoden
The synthesis of 1-chloro-5,7-difluoroisoquinoline can be achieved through various synthetic routes. One common method involves the direct introduction of fluorine atoms onto the isoquinoline ring. This can be done using electrophilic fluorination reagents under controlled conditions. Another approach is the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-chloro-5,7-difluoroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the isoquinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroisoquinolines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are useful in the synthesis of complex organic molecules.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-chloro-5,7-difluoroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules through electrostatic and steric effects. This can lead to unique bioactivities, such as enzyme inhibition or receptor binding .
Vergleich Mit ähnlichen Verbindungen
1-chloro-5,7-difluoroisoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:
5,7-difluoroisoquinoline: Lacks the chlorine atom but retains the fluorine atoms, leading to different reactivity and properties.
1-chloro-5-fluoroisoquinoline: Contains only one fluorine atom, which affects its chemical behavior and applications.
1-chloro-7-fluoroisoquinoline: Another isomer with different positioning of the fluorine atom, resulting in distinct properties.
Eigenschaften
CAS-Nummer |
1368066-56-1 |
|---|---|
Molekularformel |
C9H4ClF2N |
Molekulargewicht |
199.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



